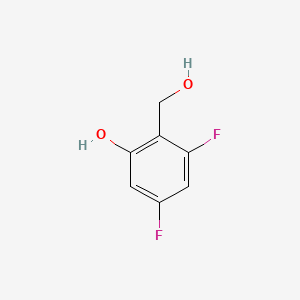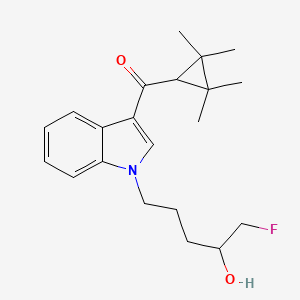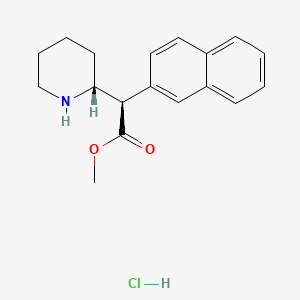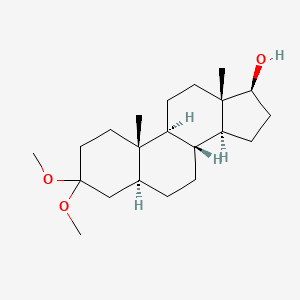
Maackiaflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maackiaflavanone is a type of prenylated flavanone . It can be isolated from M. amurensi . The CAS number is 156162-10-6 . It has been found to show cytotoxic activity with an IC50 value of 7.8 µM against the human cancer cell line A375S2 .
Synthesis Analysis
Prenylated flavonoids like Maackiaflavanone are a special type of flavonoid derivative that is characteristic of modification by prenylation of the skeleton . Prenylation refers to alkyl-substituent groups, such as prenyl, geranyl, lavandulyl, and farnesyl groups, which have more potential for further modification, such as oxidation, cyclization, and hydroxylation, and enrich the structural and biological diversity of prenylated flavonoids .Molecular Structure Analysis
The molecular weight of Maackiaflavanone is 438.51 . Its formula is C26H30O6 . The structure classification is Flavonoids Flavonones .Physical And Chemical Properties Analysis
Maackiaflavanone is a powder . The product should be stored under the recommended conditions in the Certificate of Analysis .Scientific Research Applications
Isolation and Structural Characterization : Maackiaflavanone was first isolated from the roots of Maackia amurensis subsp. Buergeri. This prenylated flavanone, along with seven other compounds, was characterized, expanding the knowledge of the chemical constituents of this plant (Matsuura et al., 1994).
Cytotoxic Properties : A study on the stem bark of Maackia amurensis identified several prenylated flavonoids, including Maackiaflavanone, which exhibited cytotoxic activities against various human cancer cell lines. This suggests a potential application in cancer research and therapy (Li et al., 2009).
Antioxidative and Antitumor Effects : Isoflavones isolated from the leaves of Maackia fauriei, including Maackiaflavanone, have shown antioxidative and antitumor effects. These compounds were tested for their radical scavenging abilities and cytotoxic activity against human cancer cell lines, indicating their potential in antioxidant and anticancer therapies (Yoon et al., 2016).
Chemical Constituents and Activities : A comprehensive study on Maackia amurensis identified various polyphenolic compounds, including Maackiaflavanone, in its root bark. The research contributes to understanding the chemical composition and potential therapeutic applications of this plant (Kulesh & Denisenko, 2003).
Inhibition of Diacylglycerol Acyltransferase : Maackiaflavanone, isolated from Maackia amurensis, was studied for its potential in inhibiting diacylglycerol acyltransferase activity. This enzyme plays a crucial role in triglyceride synthesis, suggesting Maackiaflavanone's potential in metabolic and cardiovascular research (Li et al., 2015).
Anti-inflammatory and Antioxidant Activities : New flavonoids, including variants of Maackiaflavanone, were isolated from Maackia amurensis and evaluated for their anti-inflammatory and antioxidant activities. This research underscores the potential of Maackiaflavanone in inflammation and oxidative stress-related conditions (Chen et al., 2021).
Safety and Hazards
properties
IUPAC Name |
(2S)-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-8-16-10-18(20(28)11-19(16)27)24-13-22(30)25-21(29)12-23(31-5)17(26(25)32-24)9-7-15(3)4/h6-7,10-12,24,27-29H,8-9,13H2,1-5H3/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNXMSLAHMVXOH-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(O2)C(=C(C=C3O)OC)CC=C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3O)OC)CC=C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 124355910 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)
![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)



